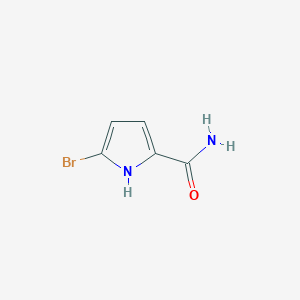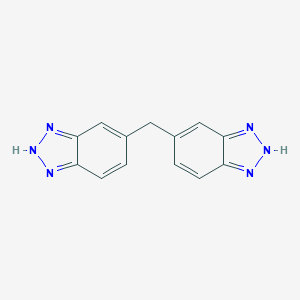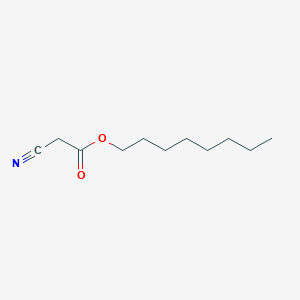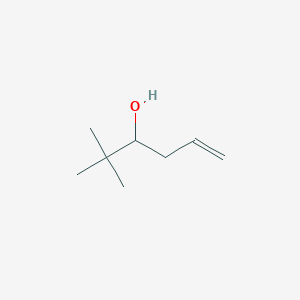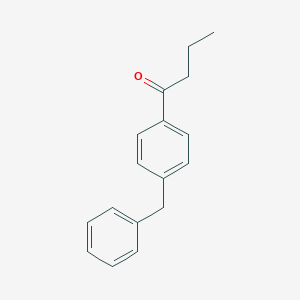
1-(4-Benzylphenyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylphenyl)-1-butanone is a chemical compound also known as benzylphenyl ketone or BPBK. It is a white crystalline powder that is commonly used in the field of organic chemistry. BPBK is a versatile compound that can be used in a variety of applications, including as a fragrance in perfumes, as a flavoring agent in food, and as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of BPBK is not well understood. However, it is believed to act as a reactive intermediate in various organic reactions. BPBK is also known to undergo various reactions, including nucleophilic addition, Friedel-Crafts acylation, and reduction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of BPBK. However, it is known to be a skin irritant and can cause respiratory tract irritation if inhaled. It is also known to be toxic to aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPBK is a versatile compound that can be used in a variety of applications. Its advantages include its high purity and stability, as well as its low cost. However, its limitations include its potential toxicity and its limited solubility in certain solvents.
Direcciones Futuras
There are several potential future directions for research on BPBK. One area of interest is the development of new synthetic methods for BPBK and its derivatives. Another area of interest is the study of the biological activity of BPBK and its potential use in the development of new drugs. Additionally, the use of BPBK in the synthesis of novel materials, such as liquid crystals and polymers, is an area of ongoing research.
Métodos De Síntesis
BPBK can be synthesized using a variety of methods, including Friedel-Crafts acylation, Grignard reaction, and reduction of the corresponding benzylphenyl carboxylic acid. The most commonly used method for the synthesis of BPBK is the Friedel-Crafts acylation reaction. In this reaction, benzene is reacted with benzyl chloride and aluminum chloride to form benzylbenzene. This intermediate is then reacted with acetyl chloride and aluminum chloride to form BPBK.
Aplicaciones Científicas De Investigación
BPBK has been extensively studied in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. BPBK has also been used in the synthesis of novel materials, such as liquid crystals and polymers.
Propiedades
Número CAS |
17302-69-1 |
|---|---|
Nombre del producto |
1-(4-Benzylphenyl)-1-butanone |
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-(4-benzylphenyl)butan-1-one |
InChI |
InChI=1S/C17H18O/c1-2-6-17(18)16-11-9-15(10-12-16)13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |
Clave InChI |
CQGHAVUWNSCNMH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
SMILES canónico |
CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Otros números CAS |
17302-69-1 |
Sinónimos |
1-(4-Benzylphenyl)-1-butanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



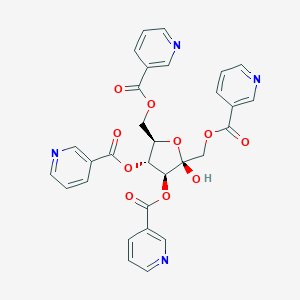
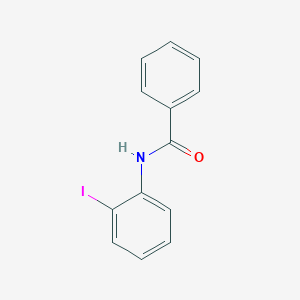
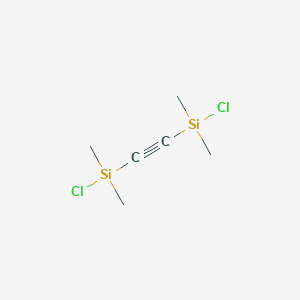
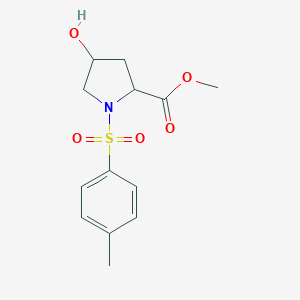
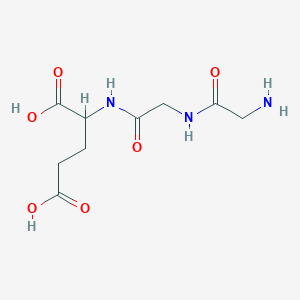
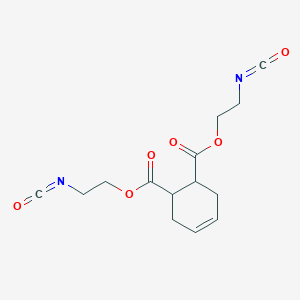
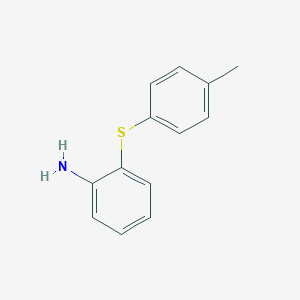
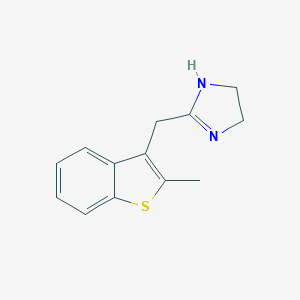
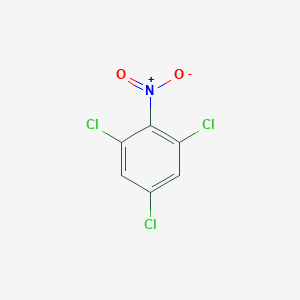
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
